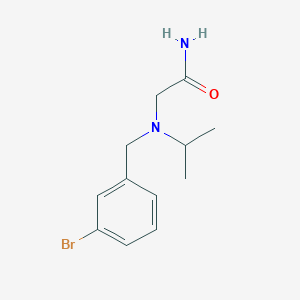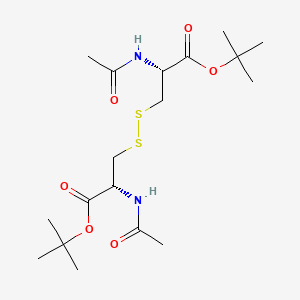
N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester involves the reaction of L-cystine with acetic anhydride to form N,N’-Diacetyl-L-cystine, followed by esterification with tert-butyl alcohol in the presence of an acid catalyst . The reaction conditions typically include a controlled temperature and pH to ensure the desired product yield and purity . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions for higher efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: Reduction reactions can break the disulfide bonds, converting the compound back to its thiol form.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester has several scientific research applications:
Mécanisme D'action
The mechanism of action of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester involves its ability to form and break disulfide bonds. This property is crucial in protein folding and stability, as disulfide bonds help maintain the three-dimensional structure of proteins . The compound’s molecular targets include thiol groups in proteins, and the pathways involved are those related to redox reactions and protein folding .
Comparaison Avec Des Composés Similaires
N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester can be compared with similar compounds such as:
N,N’-Diacetyl-L-cystine: This compound lacks the ester groups and is less hydrophobic.
L-cystine: The parent compound, which does not have the acetyl or ester groups, making it more reactive.
N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6: A deuterated analog used in isotope labeling studies.
The uniqueness of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester lies in its ester groups, which provide additional stability and hydrophobicity, making it suitable for specific research applications .
Propriétés
Formule moléculaire |
C18H32N2O6S2 |
|---|---|
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
tert-butyl (2R)-2-acetamido-3-[[(2R)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate |
InChI |
InChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22)/t13-,14-/m0/s1 |
Clé InChI |
CJMDURFWZHENFZ-KBPBESRZSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C |
SMILES canonique |
CC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


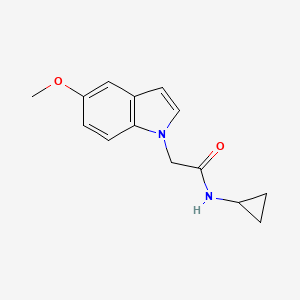
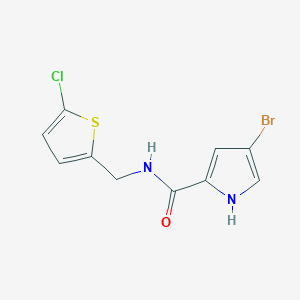

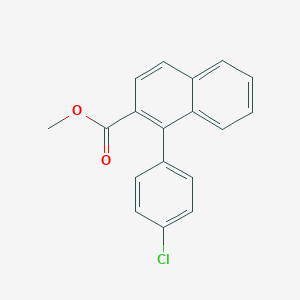
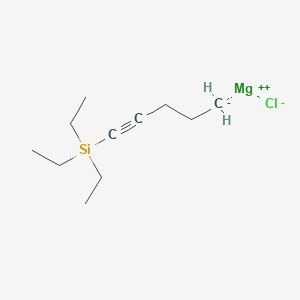
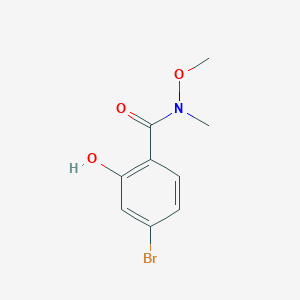
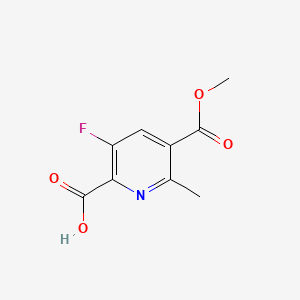
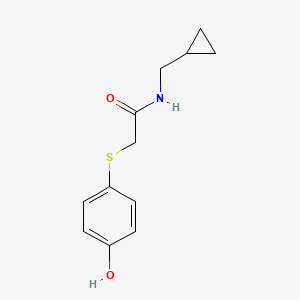
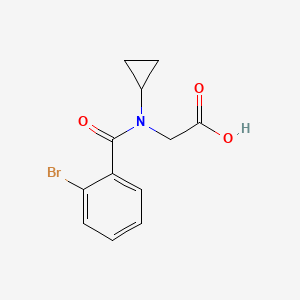
![4-[(1,5-dimethyl-4-nitropyrazol-3-yl)diazenyl]-N,N-diethylaniline](/img/structure/B14902070.png)
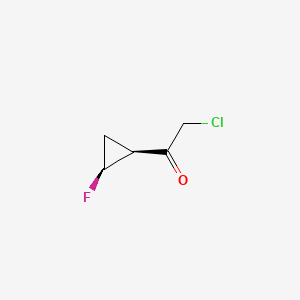
![(Z)-but-2-enedioic acid;7-[3-[4-[[1-(2-propoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B14902083.png)
![1-(3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea](/img/structure/B14902091.png)
